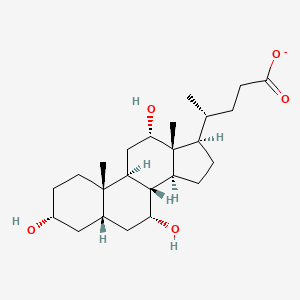
Cholate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cholate is a bile acid derivative, specifically a trihydroxy-5beta-cholanic acid. It is a metabolite found in humans and other mammals, playing a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the intestine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Cholate can be achieved through various synthetic routes. One common method involves the hydrolysis of bile acids from animal sources such as bovine or porcine bile. The process includes the following steps :
Hydrolysis: Bile acids are hydrolyzed using sodium hydroxide at elevated temperatures.
Acidification: The hydrolyzed product is acidified using sulfuric acid to precipitate the crude bile acids.
Purification: The crude bile acids are purified through crystallization using ethanol and ethyl acetate.
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from animal bile, followed by chemical synthesis and purification processes similar to the laboratory methods .
Analyse Chemischer Reaktionen
Types of Reactions
Cholate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Sodium hypochlorite is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is used for the reduction of the carboxyl group.
Substitution: Various reagents such as acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-keto, 7-keto, and 12-keto derivatives.
Reduction: Formation of 3alpha,7alpha,12alpha-Trihydroxy-5beta-cholan-24-ol.
Substitution: Formation of esters and ethers depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Cholate has several scientific research applications:
Chemistry: Used as a starting material for the synthesis of various bile acid derivatives.
Industry: Used as an emulsifying agent in the formulation of pharmaceuticals and cosmetics.
Wirkmechanismus
The mechanism of action of Cholate involves its interaction with the Farnesoid X receptor, a nuclear receptor that regulates the expression of genes involved in bile acid, lipid, and glucose metabolism. By binding to this receptor, the compound modulates various metabolic pathways, leading to its effects on lipid and glucose homeostasis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3alpha,7alpha,12beta-Trihydroxy-5beta-cholanic acid: Similar structure but different stereochemistry at the 12th position.
Cholic acid: Another bile acid with similar hydroxylation pattern but different biological roles.
Uniqueness
Cholate is unique due to its specific stereochemistry, which influences its interaction with biological receptors and its metabolic effects. This makes it distinct from other bile acids and their derivatives .
Eigenschaften
Molekularformel |
C24H39O5- |
|---|---|
Molekulargewicht |
407.6 g/mol |
IUPAC-Name |
(4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/C24H40O5/c1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26/h13-20,22,25-27H,4-12H2,1-3H3,(H,28,29)/p-1/t13-,14+,15-,16-,17+,18+,19-,20+,22+,23+,24-/m1/s1 |
InChI-Schlüssel |
BHQCQFFYRZLCQQ-OELDTZBJSA-M |
SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Isomerische SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
Kanonische SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Synonyme |
Cholate Cholates |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















